molecular formula C8H14N2O B12454371 5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one

5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one

Cat. No.: B12454371
M. Wt: 154.21 g/mol
InChI Key: WMDTZODKQITGAM-UHFFFAOYSA-N
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Description

5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring, making it an attractive scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts such as Lewis acids or Bronsted acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3

InChI Key

WMDTZODKQITGAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CNCC2C1=O

Origin of Product

United States

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